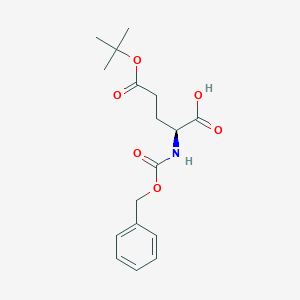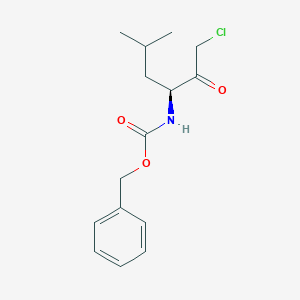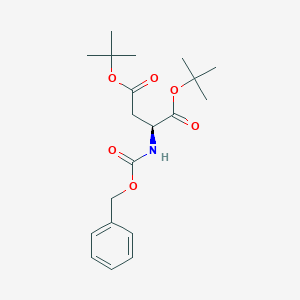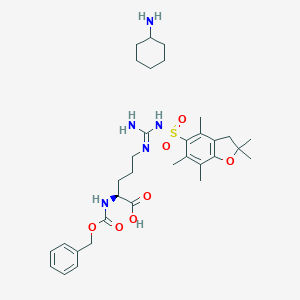
Z-D-Phe-osu
Übersicht
Beschreibung
“Z-D-Phe-osu” is also known as “N-alpha-Benzyloxycarbonyl-D-phenylalanine succinimidyl ester”. It has the molecular formula C21H20N2O6 and a molecular weight of 396.4 g/mole .
Synthesis Analysis
The synthesis of peptides like “Z-D-Phe-osu” often involves the use of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The synthesis of these peptides can be achieved by various means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .
Molecular Structure Analysis
The molecular structure of “Z-D-Phe-osu” is based on the Phe-Phe motif. This motif has gained popularity as it drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The specific structure of “Z-D-Phe-osu” and its self-assembled nanostructures would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution : A study by Gao et al. (2019) discussed the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution. This research might be relevant if "Z-D-Phe-Osu" has potential applications in photocatalysis or similar processes.
Innovation in Developing Countries : Research by Liefner et al. (2006) focused on cooperation in the innovation process in developing countries, particularly in Zhongguancun, Beijing. This could be pertinent if "Z-D-Phe-Osu" is involved in innovative research or technological applications in such contexts.
Graphene Grain Boundaries : A study by Ong et al. (2020) explored structure-specific mode-resolved phonon coherence and specularity at graphene grain boundaries. This research might be relevant if "Z-D-Phe-Osu" has applications in materials science, especially in the context of graphene or similar materials.
Plasma Physics Research : Research by Shah et al. (2018) on developing dense plasma focus capabilities at the University of Michigan could be relevant if "Z-D-Phe-Osu" is used in plasma physics or related research areas.
Traditional Chinese Medicine : A study by Chen et al. (2009) investigated the effects of a traditional Chinese medicine formula extract named ZD-I on human mesenchymal stem cells, which might be relevant if "Z-D-Phe-Osu" is used in similar biomedical contexts.
Catalyst Activity Evaluation : Research by Sun et al. (2018) on the impact of surface area in evaluating catalyst activity could be pertinent if "Z-D-Phe-Osu" is involved in catalysis or similar chemical processes.
Quantum Monte Carlo Programming : A study by Olivares-Amaya et al. (2007) discussed the creation of a GUI for Zori, a quantum Monte Carlo program. This could be relevant if "Z-D-Phe-Osu" is used in computational chemistry or related fields.
Materials Research for Nuclear Power : Research by Suri (2013) on material development for India's nuclear power programme might be relevant if "Z-D-Phe-Osu" has applications in materials science, especially in the context of nuclear energy.
Safety And Hazards
When handling “Z-D-Phe-osu”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Zukünftige Richtungen
Molecules based on the Phe-Phe motif, like “Z-D-Phe-osu”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future directions for “Z-D-Phe-osu” and similar compounds could involve further exploration of these applications, as well as the development of new ones. The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNKVWQJKPXCT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145342 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-osu | |
CAS RN |
3397-36-2 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















